1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-[1-(4-Bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a nitroethyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole typically involves multi-step reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3,5-dimethylpyrazole.
Formation of Nitroalkene: The 4-bromobenzaldehyde undergoes a Henry reaction with nitromethane to form a nitroalkene intermediate.
Cyclization: The nitroalkene intermediate is then subjected to cyclization with 3,5-dimethylpyrazole under acidic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[1-(4-Bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(4-Bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenyl group may facilitate binding to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
1-[1-(4-Bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-1-ethanol: This compound shares the bromophenyl group but lacks the nitro and pyrazole functionalities, resulting in different chemical and biological properties.
4-Bromoacetophenone: Similar in having a bromophenyl group, but it differs in its overall structure and reactivity.
Hydrazine-coupled pyrazoles: These compounds have a pyrazole ring and exhibit diverse pharmacological activities, including antileishmanial and antimalarial effects.
Properties
IUPAC Name |
1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-3-5-12(14)6-4-11/h3-7,13H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKIDMSNADLCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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